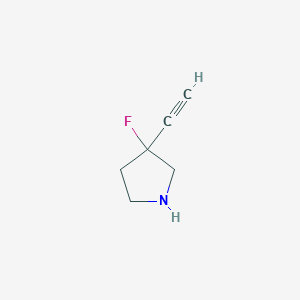
3-Ethynyl-3-fluoropyrrolidine
概要
説明
3-Ethynyl-3-fluoropyrrolidine is a heterocyclic organic compound . It is a derivative of pyrrolidine, a five-membered heterocyclic ring compound. It contains a triple bond between the ethynyl group and the pyrrolidine ring, as well as a fluorine atom attached to the pyrrolidine ring.
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One of the most common methods involves the reaction of pyrrolidine with acetylene gas in the presence of copper (I) iodide and triethylamine in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).Molecular Structure Analysis
The molecular formula of this compound is C6H8FN . The compound is a colorless liquid.Chemical Reactions Analysis
Fluoropyridines, which are related to this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The [3 + 2] cycloaddition reactions of aryl nitrile oxides with furanone have been studied .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a boiling point of 66-67°C and a melting point of -39°C. It is soluble in organic solvents such as ethanol, acetonitrile, and chloroform. In aqueous solutions, it is partially soluble. The compound is stable under dry conditions but can decompose into toxic gases in the presence of water or acidic conditions.科学的研究の応用
Fluorination in Organic Synthesis
3-Ethynyl-3-fluoropyrrolidine and related compounds are pivotal in fluorination reactions in organic synthesis. For instance, boron trifluoride etherate, acting as a fluorine source, enables the intramolecular aminofluorination of homoallylic amines to produce 3-fluoropyrrolidines. This reaction involves a carbocation intermediate and occurs at room temperature, highlighting the efficiency of such fluorinating agents in synthesizing fluorinated pyrrolidines (Cui et al., 2014).
Advanced Synthesis Techniques
The synthesis of small 3-fluoropyrrolidines, closely related to this compound, has been achieved through 1,3-dipolar cycloaddition using azomethine ylides. This method demonstrates the versatility of vinyl fluorides in cycloaddition reactions, expanding the range of accessible 3-fluoropyrrolidines (McAlpine et al., 2015).
Bifunctional Building Blocks for Pharmaceuticals
This compound analogs serve as bifunctional building blocks in the synthesis of fluorinated pharmaceutical compounds. A notable method involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, highlighting their significance in medicinal chemistry (Verniest et al., 2010).
Fluoropyrrolidine in Drug Design
Fluoropyrrolidine derivatives, including this compound, play a crucial role in the design of dipeptidyl peptidase-IV inhibitors. These compounds have been used to study metabolic activation in liver microsomes, providing insights into drug design and pharmacokinetics (Xu et al., 2004).
Antibacterial Applications
Derivatives of this compound, such as 3-fluoropyrrolidines, have been synthesized for potential antibacterial applications. Their structure-activity relationships have been investigated, revealing their potential as effective antibacterial agents (Egawa et al., 1984).
Medicinal Chemistry Synthons
3-Fluoropyrrolidine derivatives, related to this compound, have been recognized as valuable synthons in medicinal chemistry. They are used in the synthesis of dipeptidyl peptidase IV inhibitors, highlighting their significance in drug discovery (Singh & Umemoto, 2011).
Safety and Hazards
The safety data sheet for (S)-3-Fluoropyrrolidine hydrochloride, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Fluorine-containing compounds, such as 3-Ethynyl-3-fluoropyrrolidine, have been steadily gaining interest due to their unique properties and potential applications . They are often used in the search for new agricultural products having improved physical, biological, and environmental properties . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .
作用機序
Target of Action
It’s known that fluorinated pyrrolidines are recognized as valuable building blocks in physiologically active compounds .
Mode of Action
The introduction of fluorine-containing groups into compounds often greatly affects their biological activity . The presence of fluorine atoms in the pyrrolidinyl rings plays a crucial role in the antifungal activity .
Biochemical Pathways
The synthesis of fluorinated pyrrolidines via copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes has been reported .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Result of Action
It’s known that some products possess general and high biological activities, and the fluorine atoms at the pyrrolidinyl rings play a crucial role in the antifungal activity .
生化学分析
Biochemical Properties
3-Ethynyl-3-fluoropyrrolidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom in its structure enhances its binding affinity and specificity towards certain biological targets. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the activity of the enzymes, thereby influencing the overall biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in its structure enhances its ability to form strong hydrogen bonds and van der Waals interactions with target proteins and enzymes . This can result in the inhibition or activation of these biomolecules, leading to changes in their activity and subsequent effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit certain enzymes involved in the breakdown of metabolic intermediates, leading to an accumulation of these compounds within the cell. This can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness, as its concentration in specific areas of the cell can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes
特性
IUPAC Name |
3-ethynyl-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN/c1-2-6(7)3-4-8-5-6/h1,8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFZVIWKNHQKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


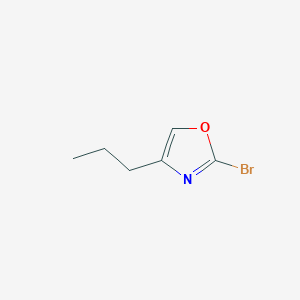

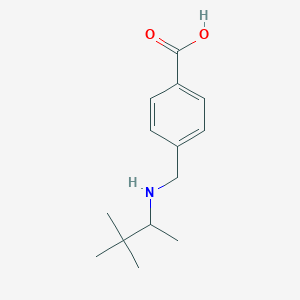
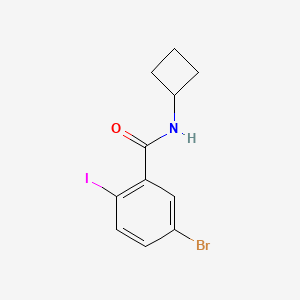
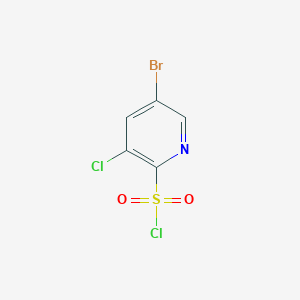

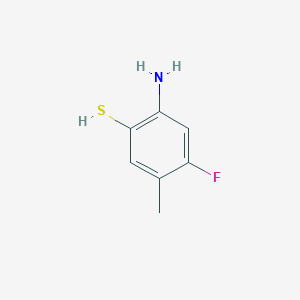
propylamine](/img/structure/B1381508.png)
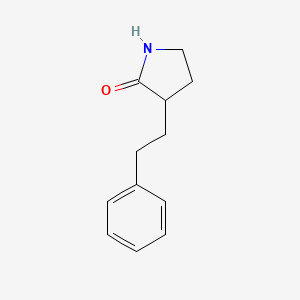


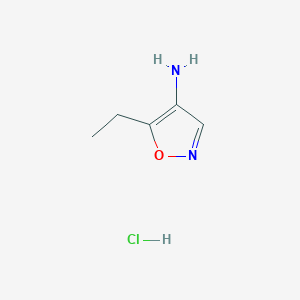

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
